molecular formula C11H14BF2NO2 B578430 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1256358-86-7

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B578430
M. Wt: 241.045
InChI Key: YAMDNBNPGRWGIW-UHFFFAOYSA-N
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Description

“2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H16BF2NO2 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The crystallographic and refinement data can provide more detailed structural information .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.07 . The storage temperature is between 2-8°C under normal shipping conditions .

Scientific Research Applications

  • Borylation at the Benzylic C-H Bond of Alkylbenzenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

  • Hydroboration of Alkyl or Aryl Alkynes and Alkenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

  • Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide : N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is an important boric acid derivative. The title compound is obtained by a two-step substitution reaction .

  • Synthesis of Fluorinated Building Blocks : The compound can be used in the synthesis of fluorinated building blocks . These building blocks are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine .

  • Synthesis of Boronic Acid Derivatives : The compound can be used in the synthesis of boronic acid derivatives . Boronic acids and their derivatives are important in organic chemistry and materials science for the synthesis of various functional materials .

  • Synthesis of Pyrrolopyridines : The compound can be used in the synthesis of pyrrolopyridines . Pyrrolopyridines are a class of compounds that have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer activities .

  • Borylation Reactions : The compound can be used in borylation reactions . Borylation is a type of chemical reaction where a carbon-boron bond is formed, and it is a key step in many synthetic processes .

  • Hydroboration Reactions : The compound can be used in hydroboration reactions . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .

  • Transition Metal-Catalyzed Reactions : The compound can be used in transition metal-catalyzed reactions . These reactions are important in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMDNBNPGRWGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681917
Record name 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1256358-86-7
Record name 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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